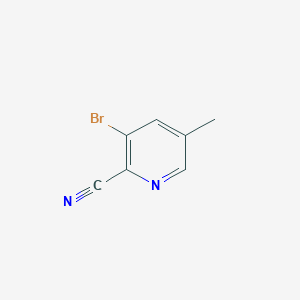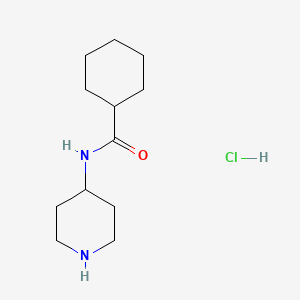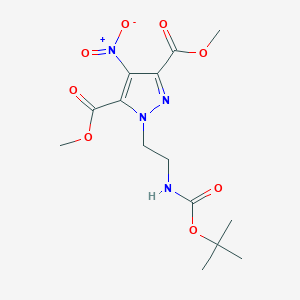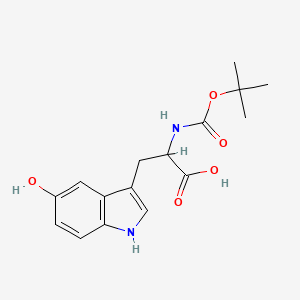
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatization : This compound has been used in the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, particularly focusing on diastereoselective rearrangements and cyclizations to achieve high stereogenic control (Wang et al., 2015).
Reactions with Linear-Conjugated Diynones : It has been applied in the synthesis of β-triketones and biphenyl derivatives through reactions with linear-conjugated diynones (Kishida et al., 1969).
Catalysis in Transfer Hydrogenation : Chiral synthons derived from this compound have been used in the synthesis of nickel complexes that show moderate catalytic activities in asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).
Enantioselective Synthesis of Functionalized Pyrrolidines : The compound has been utilized in enantioselective syntheses of tetrasubstituted pyrrolidines, employing single-electron transfer oxidation and other techniques for introducing protected hydroxy functions (Kafka et al., 2016).
Synthesis of Analogs for Analgesic and Anti-inflammatory Activities : Pyrrole analogs of lefetamine, which bear a 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, have been synthesized and evaluated for analgesic and anti-inflammatory activities (Massa et al., 1989).
Synthesis of Iron(III) Complexes : This compound has been used in the synthesis of iron(III) complexes with potential applications in catalysis and material science (Singh et al., 2010).
Application in Optical Resolution : It has been involved in the optical resolution of chiral compounds, highlighting its importance in stereochemistry (Saigo, 1985).
Synthesis of Vinylamines : The compound has been utilized in the synthesis and study of vinylamines, contributing to understanding the selectivity and stereochemistry of their reactions (Colonna et al., 1970).
Synthesis of Piperazine-2,6-Dione Derivatives : Its application in the synthesis of various piperazine-2,6-dione derivatives has been explored, some of which showed potential anticancer activity (Kumar et al., 2013).
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of fused 2-benzazepine derivatives, demonstrating the compound's versatility in organic synthesis (Gorulya et al., 2011).
Propiedades
IUPAC Name |
(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCAQYNXGDYTM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627586 |
Source


|
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200267-75-0 |
Source


|
| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)






![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)





